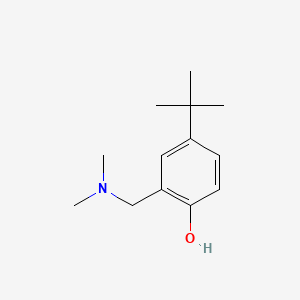
N(alpha)-Carbobenzoxylysine-4-nitroanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-alpha-benzyloxycarbonyl-L-lysine p-nitroanilide, commonly referred to as Z-LYS-PNA, is a synthetic compound widely used in biochemical research. It is a derivative of lysine, an essential amino acid, and is often utilized in enzymatic studies due to its ability to act as a substrate for various proteases.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-LYS-PNA typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Z) group, followed by the coupling of p-nitroaniline to the lysine residue. The process can be summarized as follows:
Protection of Lysine: The amino group of lysine is protected using benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Coupling Reaction: The protected lysine is then coupled with p-nitroaniline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an organic solvent such as dichloromethane.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure Z-LYS-PNA
Industrial Production Methods
Industrial production of Z-LYS-PNA follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of lysine and benzyloxycarbonyl chloride are reacted in industrial reactors.
Automated Coupling: Automated systems are used for the coupling reaction with p-nitroaniline, ensuring consistency and efficiency.
High-Throughput Purification: Industrial-scale purification methods, such as large-scale chromatography, are employed to obtain high-purity Z-LYS-PNA.
Analyse Des Réactions Chimiques
Types of Reactions
Z-LYS-PNA undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases like trypsin and papain, leading to the cleavage of the peptide bond
Oxidation and Reduction: The nitro group in p-nitroaniline can undergo redox reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed in aqueous buffers at varying pH levels, with enzymes like trypsin or papain as catalysts
Redox Reactions: Involves reagents such as sodium dithionite for reduction or hydrogen peroxide for oxidation.
Major Products Formed
Hydrolysis Products: The primary products are L-lysine and p-nitroaniline
Redox Products: Depending on the reaction, products can include reduced or oxidized forms of p-nitroaniline.
Applications De Recherche Scientifique
Z-LYS-PNA is extensively used in various scientific research fields:
Biochemistry: As a substrate for studying enzyme kinetics and mechanisms, particularly for proteases like trypsin and papain
Biotechnology: Used in the development of diagnostic assays and biosensors.
Industrial Applications: Employed in the production of enzyme-based products and in quality control processes.
Mécanisme D'action
Z-LYS-PNA acts primarily as a substrate for proteases. The mechanism involves:
Binding: The compound binds to the active site of the enzyme.
Catalysis: The enzyme catalyzes the hydrolysis of the peptide bond, leading to the formation of L-lysine and p-nitroaniline.
Release: The products are released, and the enzyme is free to catalyze another reaction cycle
Comparaison Avec Des Composés Similaires
Similar Compounds
N-alpha-benzyloxycarbonyl-L-arginine p-nitroanilide (Z-ARG-PNA): Similar structure but with arginine instead of lysine.
N-alpha-benzyloxycarbonyl-L-phenylalanine p-nitroanilide (Z-PHE-PNA): Contains phenylalanine instead of lysine.
Uniqueness
Z-LYS-PNA is unique due to its specific interaction with lysine-specific proteases, making it a valuable tool for studying these enzymes. Its structure allows for detailed kinetic studies and the development of specific inhibitors .
Propriétés
Numéro CAS |
70144-71-7 |
|---|---|
Formule moléculaire |
C20H24N4O5 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
benzyl N-[(2S)-6-amino-1-(4-nitroanilino)-1-oxohexan-2-yl]carbamate |
InChI |
InChI=1S/C20H24N4O5/c21-13-5-4-8-18(23-20(26)29-14-15-6-2-1-3-7-15)19(25)22-16-9-11-17(12-10-16)24(27)28/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25)(H,23,26)/t18-/m0/s1 |
Clé InChI |
FKFJWYPXPIUVGU-SFHVURJKSA-N |
SMILES isomérique |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



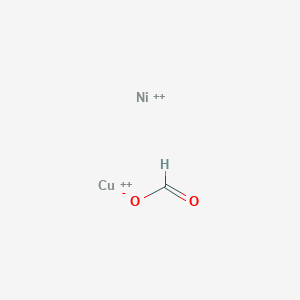

![3-[(Aminooxy)methyl]-6-methylpiperazine-2,5-dione](/img/structure/B15347377.png)
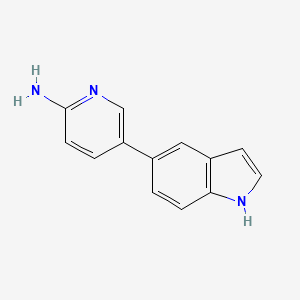
![8-Methyl-1,2,3,4,4a,9b-hexahydro-5H-indeno[1,2-c]pyridin-5-one](/img/structure/B15347386.png)
![4-[4-(4-carboxy-3-hydroxyphenyl)-3-methylphenyl]-2-hydroxybenzoic acid](/img/structure/B15347390.png)
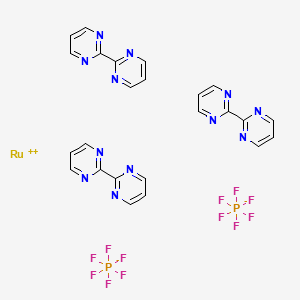
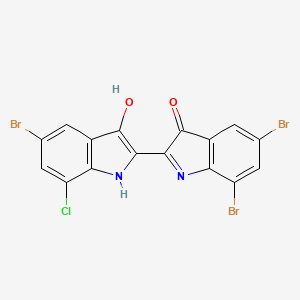
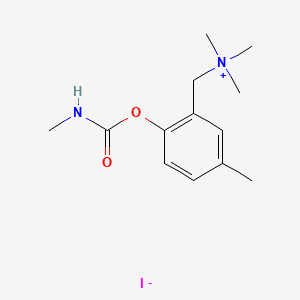
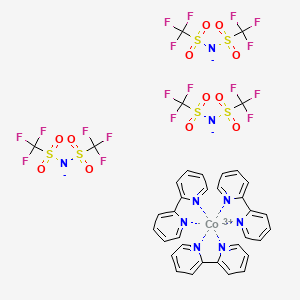

![3-Aminobenzo[c]isoxazole-7-carbonitrile](/img/structure/B15347437.png)
